8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application filed by Ribon Therapeutics Inc . The patent relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .
Scientific Research Applications
Cardiovascular Activity
Research on related purine derivatives has shown promising cardiovascular effects. For instance, certain 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have demonstrated significant antiarrhythmic and hypotensive activity. These compounds have weak affinity for alpha1- and alpha2-adrenoreceptors, indicating a potential for the development of cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Psychotropic Activity
Another area of research involves the exploration of purine-2,6-dione derivatives as ligands for serotonin receptors, with potential psychotropic activity. Studies have identified compounds with significant affinity and activity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing antidepressant-like and anxiolytic-like effects in animal models. This suggests that modification of the purine structure can yield potent ligands for therapeutic use in mental health disorders (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
Purine linked piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of the peptidoglycan layer of the bacterial cell wall, indicating their potential as antiproliferative agents against tuberculosis (Konduri et al., 2020).
Luminescent Properties
Research into naphthalimide compounds with piperazine substituents has revealed interesting luminescent properties and photo-induced electron transfer (PET) processes. These findings open potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).
Mechanism of Action
Future Directions
The patent application suggests that this compound and related compounds are being investigated for their potential use in cancer treatment . Future research will likely focus on further understanding their mechanism of action, optimizing their properties for therapeutic use, and evaluating their safety and efficacy in preclinical and clinical studies .
Properties
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)24(27-22)31-15-13-30(14-16-31)17-19-7-9-20(26)10-8-19/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQAWHAQMNZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.